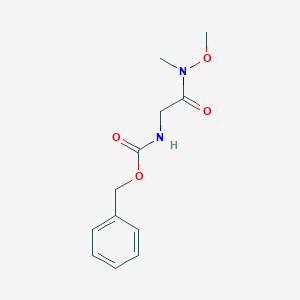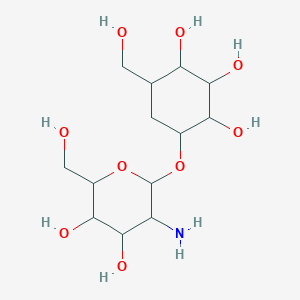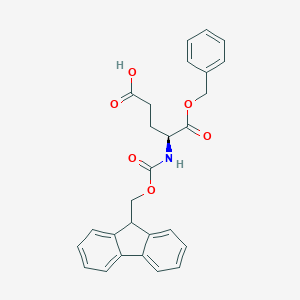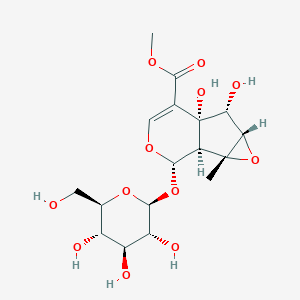
3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a member of the pyridotriazine family and is known for its unique chemical properties, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and cyclin-dependent kinases, which are essential for cell growth and proliferation. Moreover, it has been reported to possess antioxidant properties, which can help in reducing oxidative stress in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine in lab experiments is its potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Moreover, its unique chemical properties make it a promising candidate for further investigation in various scientific fields. However, one of the limitations of using this compound is its high cost and low availability, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine. One of the potential applications of this compound is in the development of novel anticancer drugs. Moreover, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to understand its mechanism of action and to explore its potential applications in other scientific fields, such as material science and agriculture.
Conclusion:
In conclusion, 3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent antitumor activity, anti-inflammatory and analgesic properties, and unique chemical properties make it a promising candidate for further investigation. Further research is needed to explore its potential applications in various scientific fields and to understand its mechanism of action.
Synthesis Methods
The synthesis of 3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine involves several steps, including the reaction of 4-Trifluoromethyl aniline with ethyl acetoacetate to form 4-Trifluoromethyl phenyl pyruvic acid ethyl ester. This intermediate compound is then reacted with hydrazine hydrate and triethyl orthoformate to form the final product.
Scientific Research Applications
3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer, as it exhibits potent antitumor activity by inhibiting the growth of cancer cells. Moreover, it has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N4/c14-13(15,16)9-3-1-8(2-4-9)12-18-11-7-17-6-5-10(11)19-20-12/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYKQBMMHPXHPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CN=C3)N=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153396 |
Source


|
| Record name | 3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)phenyl)pyrido[3,4-E][1,2,4]triazine | |
CAS RN |
121845-59-8 |
Source


|
| Record name | 3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121845598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














